Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which have been widely used in chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of 4-aminobenzoic acid through methyl esterification. This intermediate is then subjected to the addition of two 2-chloroethyl groups using ethylene oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: Used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is unique due to its specific structural configuration, which allows for targeted alkylation of DNA. This specificity can potentially reduce side effects compared to other alkylating agents.
Properties
IUPAC Name |
methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYUQHQOUXSXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329578 |
Source
|
Record name | ST50980623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62978-52-3 |
Source
|
Record name | NSC133726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50980623 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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